molecular formula C11H18ClNO B6157202 (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride CAS No. 2624108-51-4

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B6157202
CAS RN: 2624108-51-4
M. Wt: 215.7
InChI Key:
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Description

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride, also known as (1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the amino acid phenylalanine and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

(1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its ability to reduce pain and inflammation. In addition, it has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to the development of new drugs.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs, as well as by modulating the activity of certain neurotransmitters. In addition, it has been found to bind to certain receptors in the brain, which could potentially lead to an alteration in the activity of certain brain pathways.
Biochemical and Physiological Effects
(1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its ability to reduce pain and inflammation. In addition, it has been found to modulate the activity of certain neurotransmitters and has been found to bind to certain receptors in the brain, which could potentially lead to an alteration in the activity of certain brain pathways.

Advantages and Limitations for Lab Experiments

The use of (1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has been found to have a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, its mechanism of action is not yet fully understood, and its effects on humans have not yet been fully studied, making it difficult to predict its potential therapeutic applications.

Future Directions

There are several potential future directions for (1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride. One potential direction is to further study its mechanism of action in order to better understand its potential therapeutic applications. In addition, further research could be conducted to investigate its potential effects on humans and to determine its potential therapeutic uses. Finally, further research could be conducted to investigate its potential interactions with other drugs and to determine its potential side effects.

Synthesis Methods

(1R)-1-[4-(propoxy)phenyl]ethan-1-amine hydrochloride can be synthesized by a two-step process. The first step involves the formation of a Schiff base by reacting (1R)-1-[4-(propoxy)phenyl]ethan-1-amine with an aldehyde. This reaction results in the formation of a Schiff base which is then hydrolyzed in the second step to form the desired product. The hydrolysis is typically carried out using aqueous hydrochloric acid, although other acids such as sulfuric acid can also be used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride involves the reaction of 4-(propan-2-yloxy)benzaldehyde with (1R)-1-aminopropan-2-ol, followed by conversion of the resulting imine to the amine hydrochloride salt.", "Starting Materials": [ "(1R)-1-aminopropan-2-ol", "4-(propan-2-yloxy)benzaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(propan-2-yloxy)benzaldehyde (1.0 equiv) in ethanol and add (1R)-1-aminopropan-2-ol (1.1 equiv) and a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude amine.", "Step 4: Dissolve the crude amine in ethanol and add hydrochloric acid to form the hydrochloride salt. Isolate the product by filtration and dry under vacuum to obtain the final product." ] }

CAS RN

2624108-51-4

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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